molecular formula C9H7BrF3NO2 B14852997 2-Amino-2-(3-bromophenyl)-3,3,3-trifluoropropanoic acid

2-Amino-2-(3-bromophenyl)-3,3,3-trifluoropropanoic acid

Katalognummer: B14852997
Molekulargewicht: 298.06 g/mol
InChI-Schlüssel: YJHLTVJFOFHKDF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-2-(3-bromophenyl)-3,3,3-trifluoropropanoic acid is an organic compound with the molecular formula C9H8BrF3NO2 It is a derivative of propanoic acid, featuring a bromophenyl group and three fluorine atoms attached to the terminal carbon

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(3-bromophenyl)-3,3,3-trifluoropropanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromobenzaldehyde and trifluoroacetic acid.

    Formation of Intermediate: The initial step involves the reaction of 3-bromobenzaldehyde with trifluoroacetic acid in the presence of a suitable catalyst to form an intermediate compound.

    Amination: The intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group.

    Final Product: The final step involves the purification of the product through recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-2-(3-bromophenyl)-3,3,3-trifluoropropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

2-Amino-2-(3-bromophenyl)-3,3,3-trifluoropropanoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 2-Amino-2-(3-bromophenyl)-3,3,3-trifluoropropanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Amino-2-(3-chlorophenyl)-3,3,3-trifluoropropanoic acid: Similar structure but with a chlorine atom instead of bromine.

    2-Amino-2-(3-fluorophenyl)-3,3,3-trifluoropropanoic acid: Similar structure but with a fluorine atom instead of bromine.

    2-Amino-2-(3-iodophenyl)-3,3,3-trifluoropropanoic acid: Similar structure but with an iodine atom instead of bromine.

Uniqueness

The uniqueness of 2-Amino-2-(3-bromophenyl)-3,3,3-trifluoropropanoic acid lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the bromine atom and trifluoromethyl group can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C9H7BrF3NO2

Molekulargewicht

298.06 g/mol

IUPAC-Name

2-amino-2-(3-bromophenyl)-3,3,3-trifluoropropanoic acid

InChI

InChI=1S/C9H7BrF3NO2/c10-6-3-1-2-5(4-6)8(14,7(15)16)9(11,12)13/h1-4H,14H2,(H,15,16)

InChI-Schlüssel

YJHLTVJFOFHKDF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)Br)C(C(=O)O)(C(F)(F)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.